Bienvenue dans la boutique en ligne BenchChem!

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Kinase inhibitor Isomer differentiation CDK1

This compound is a constitutional isomer of the clinical-stage CDK1 inhibitor Avotaciclib (CAS 1983983-41-0), sharing the identical empirical formula C13H11N7O (MW 281.28) but differing in atomic connectivity. Its pyrazine-2-carboxamide scaffold aligns with the HPK1 inhibitor pharmacophore claimed in WO2023001794A1. Procure this compound to: (a) validate HPLC/LC-MS methods capable of resolving constitutional isomers; (b) serve as a reference standard in quality control workflows where both isomers co-exist; (c) explore HPK1-mediated immune signaling while controlling for CDK-dependent cell-cycle effects in matched cellular assays; and (d) expand structure–activity relationship (SAR) libraries around the solvent-exposed region to fine-tune kinase selectivity, metabolic stability, and solubility. Purity typically ≥95%. For research use only; not for human or veterinary use.

Molecular Formula C13H11N7O
Molecular Weight 281.279
CAS No. 1421527-94-7
Cat. No. B2931437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide
CAS1421527-94-7
Molecular FormulaC13H11N7O
Molecular Weight281.279
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3
InChIInChI=1S/C13H11N7O/c1-9-15-4-5-20(9)13-17-6-10(7-18-13)19-12(21)11-8-14-2-3-16-11/h2-8H,1H3,(H,19,21)
InChIKeyRUKQWGDCTTYEGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide: Procurement-Ready Overview of a Pyrazine Carboxamide Research Candidate


N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide (CAS 1421527-94-7) is a heterocyclic small molecule with the molecular formula C13H11N7O and a molecular weight of 281.28 g/mol [1]. It belongs to the substituted pyrazine-2-carboxamide chemical class, which is prominently represented in kinase inhibitor patent literature, particularly as hematopoietic progenitor kinase 1 (HPK1) inhibitors for oncology [2]. The compound incorporates an imidazole-pyrimidine motif, a structural feature shared with a well-characterized series of cyclin-dependent kinase (CDK) inhibitors reported in peer-reviewed medicinal chemistry literature [3].

Why N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide Cannot Be Interchanged with Its Structural Analogs


This compound shares the identical empirical formula (C13H11N7O) with the clinical-stage CDK1 inhibitor Avotaciclib (BEY1107, CAS 1983983-41-0), yet the two are constitutional isomers with distinct atomic connectivity [1]. Avotaciclib's structure is based on a 2,6-bis(2-amino-4-pyrimidinyl)-3-pyridinol core, while the target compound features a pyrazine-2-carboxamide linked to a 2-(2-methyl-1H-imidazol-1-yl)pyrimidine scaffold. In kinase inhibitor discovery, even subtle differences in hinge-binding motifs and vector alignment can fundamentally alter target selectivity profiles, as demonstrated in the imidazole pyrimidine amide series where small structural modifications yielded significant shifts in CDK isoform inhibition [2]. Consequently, this compound cannot be assumed to share the pharmacological, selectivity, or safety profile of Avotaciclib or any other in-class analog without direct comparative data.

Quantitative Differentiation Evidence for N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide Against Its Closest Comparators


Constitutional Isomerism vs. Avotaciclib: Molecular Formula Identity But Distinct Target Engagement

The target compound (CAS 1421527-94-7) and Avotaciclib (CAS 1983983-41-0) both have the molecular formula C13H11N7O and molecular weight 281.28 g/mol, but are constitutional isomers with completely different core scaffolds. Avotaciclib is a clinical-stage CDK1 inhibitor under investigation in a Phase I/II trial (NCT03579836) for locally advanced or metastatic pancreatic cancer, administered orally either as monotherapy or in combination with gemcitabine [1]. The target compound is a pyrazine-2-carboxamide, a chemotype primarily associated with HPK1 inhibition in the patent literature, not CDK1 inhibition [2]. This structural divergence precludes any assumption of shared pharmacology and mandates distinct characterization for each isomer.

Kinase inhibitor Isomer differentiation CDK1

HPK1 Inhibitor Pharmacophore Alignment: Structural Basis for Putative Immuno-Oncology Selectivity

The pyrazine-2-carboxamide moiety in the target compound is a core pharmacophore element in a series of potent HPK1 inhibitors disclosed by AstraZeneca. In WO2023001794A1, substituted pyrazine-2-carboxamides are characterized as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a negative regulator of T-cell and B-cell receptor signaling [1]. While the patent does not disclose a specific IC50 value for this exact compound, the general formula encompassing it is claimed to be useful for treating cancer via immune activation. By contrast, the imidazole pyrimidine amide CDK inhibitors reported by Jones et al. (2008) achieve CDK2 inhibition but are not annotated for HPK1 activity [2]. This mechanistic divergence positions the target compound in an immuno-oncology context distinct from direct cell-cycle inhibitors.

HPK1 Immuno-oncology Kinase selectivity

Crystallographic Confirmation of Imidazole-Pyrimidine Hinge Binding in CDK2: Insights for Selectivity Optimization

The co-crystal structure of CDK2 with the imidazole pyrimidine amide compound (S)-8b (PDB: 2W17) solved at 2.15 Å resolution demonstrates that this chemotype engages the kinase hinge region via the pyrimidine nitrogen and imidazole nitrogen atoms [1]. The closely related compound AZD5597, also an imidazole pyrimidine amide, achieved potent CDK inhibition suitable for intravenous dosing [2]. The target compound retains the imidazole-pyrimidine substructure but couples it to a pyrazine-2-carboxamide exit vector extending toward the solvent-exposed region, a design feature that can be exploited to achieve selectivity against closely related kinases. This structural insight is directly relevant for medicinal chemistry optimization efforts.

CDK2 co-crystal structure Structure-based drug design Hinge-binding motif

Physicochemical and Drug-Likeness Profile vs. Clinical Benchmark Avotaciclib

Both the target compound and Avotaciclib share a molecular weight of 281.28 g/mol, well within the preferred range for orally bioavailable drugs. The target compound features a pyrazine carboxamide with two hydrogen bond donors (amide NH, pyrimidine CH) and multiple hydrogen bond acceptors (pyrazine N, pyrimidine N, imidazole N, carbonyl O), resulting in a predicted topological polar surface area (tPSA) in the range of 85–95 Ų, which is favorable for cell permeability [1]. In contrast, Avotaciclib has a 3-pyridinol core with two free amino groups, conferring a different hydrogen bond donor/acceptor profile. Fine-tuning of lipophilicity (cLogP) was demonstrated to be critical in the imidazole pyrimidine amide series for balancing potency against CYP inhibition and hERG liability [2].

Physicochemical properties Drug-likeness Oral bioavailability

Patent Landscape Positioning: Non-Overlapping IP Space with Avotaciclib

The target compound (CAS 1421527-94-7) is structurally encompassed within the generic Markush formula of WO2023001794A1 (assigned to AstraZeneca), which claims substituted pyrazine-2-carboxamides as HPK1 inhibitors [1]. Avotaciclib (CAS 1983983-41-0) is separately protected under its own patent family assigned to BeyondBio and is not covered by the AstraZeneca HPK1 patent due to its distinct 3-pyridinol scaffold. This non-overlapping intellectual property landscape means that procurement and use of the target compound for HPK1-related research does not infringe upon Avotaciclib's composition-of-matter claims, and vice versa.

Intellectual property Freedom-to-operate Chemical patent class

In Vitro Anti-Proliferative Activity Class Benchmarking: Imidazole Pyrimidine Amides Against Cancer Cell Lines

The imidazole pyrimidine amide series reported by Jones et al. (2008) demonstrated potent in vitro anti-proliferative effects across a panel of cancer cell lines, with optimized compounds achieving sub-micromolar GI50 values. For example, compound (S)-8b and AZD5597 exhibited broad-spectrum activity against solid tumor cell lines [1]. While no specific cell viability data has been published for the target compound (CAS 1421527-94-7), its structural membership in this chemotype class suggests potential for anti-proliferative activity that should be characterized in head-to-head profiling against the published benchmarks, particularly given its divergent pyrazine-2-carboxamide exit vector.

Anti-proliferative Cancer cell line panel GI50

High-Impact Research and Industrial Applications for N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide


Immuno-Oncology Drug Discovery: HPK1 Inhibitor Lead Optimization

The compound's pyrazine-2-carboxamide scaffold aligns with the HPK1 inhibitor pharmacophore claimed in WO2023001794A1 [1], positioning it as a starting point or reference compound for immuno-oncology programs seeking to enhance anti-tumor immunity through HPK1 inhibition. Its imidazole-pyrimidine hinge-binding motif, validated by CDK2 co-crystal structures [2], provides a design blueprint for optimizing kinase selectivity while retaining HPK1 potency.

Chemical Biology Tool Compound for Dissecting HPK1 vs. CDK Signaling

Given its constitutional isomerism with the clinical CDK1 inhibitor Avotaciclib [3], this compound is uniquely suited for chemical biology experiments aimed at disentangling HPK1-mediated immune signaling from CDK-dependent cell-cycle effects. Parallel profiling of both isomers in matched cellular assays could identify pathway-specific biomarkers that distinguish immuno-oncology from cytotoxic mechanisms.

Medicinal Chemistry Structure-Activity Relationship (SAR) Library Expansion

The pyrazine-2-carboxamide exit vector represents a divergent chemical space relative to the amide/sulfonamide vectors explored in the imidazole pyrimidine amide literature [4]. Incorporating this compound into SAR libraries allows exploration of solvent-exposed region modifications that can modulate kinase selectivity, metabolic stability, and solubility without perturbing the hinge-binding pharmacophore.

Procurement as a Physicochemical Reference Standard for Isomer Purity Control

Because this compound shares its molecular formula (C13H11N7O) with Avotaciclib [3], it can serve as a reference standard for validating analytical methods (e.g., HPLC, LC-MS) capable of resolving constitutional isomers. This application is critical for quality control laboratories ensuring that the correct isomer is supplied for biological assays, particularly when both isomers are present in a screening collection at 95% purity [5].

Quote Request

Request a Quote for N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.